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This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile

of F1874-108, now identified as IO-108, a clinical-stage monoclonal antibody targeting the

Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2). This document is intended to offer an

objective overview of IO-108's performance against its intended target and potential off-targets,

supported by available preclinical data. A comparison with a key alternative, JTX-8064, is also

included to provide a broader context within the therapeutic landscape.

Introduction to IO-108 and LILRB2
IO-108 is a fully human IgG4 monoclonal antibody developed by Immune-Onc Therapeutics.[1]

[2][3] It is designed to target LILRB2, also known as Immunoglobulin-like transcript 4 (ILT4), a

key inhibitory myeloid checkpoint receptor.[1][3][4] LILRB2 is primarily expressed on myeloid

cells, including monocytes, macrophages, and dendritic cells, and plays a crucial role in

suppressing immune responses within the tumor microenvironment (TME).[4][5] By binding to

ligands such as HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, LILRB2

transduces inhibitory signals that promote a tolerogenic myeloid phenotype, thereby hindering

T-cell-mediated anti-tumor immunity.[1][6][7] IO-108 is engineered to block these interactions,

reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state and

enhancing the body's natural anti-cancer immune response.[4][5][8]
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Preclinical studies have demonstrated that IO-108 binds to LILRB2 with high affinity and

specificity.[1][5][7][8] The selectivity of a therapeutic antibody is critical to minimize off-target

effects and ensure that the therapeutic action is directed only at the intended molecule.

Binding Affinity to LILRB2
Biolayer interferometry assays were utilized to determine the binding kinetics of IO-108 to its

target, LILRB2. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with

a lower Kd value indicating a stronger binding interaction.

Molecule Target
Binding Affinity (Kd)

in nM
Assay Method

IO-108 LILRB2 2.10
Biolayer

Interferometry

Table 1: Binding Affinity of IO-108 to LILRB2. Data extracted from a SITC 2020 poster

presentation.[6]

Cross-Reactivity with LILR Family Members
The Leukocyte Immunoglobulin-like Receptor (LILR) family consists of several structurally

related proteins. To assess the selectivity of IO-108, its binding to other members of the LILR

family was evaluated.

An Enzyme-Linked Immunosorbent Assay (ELISA) was performed using recombinant LILR

family proteins. The results, as depicted in the SITC 2020 poster, show that IO-108 specifically

binds to LILRB2 with no significant binding to other LILR family members, including LILRA1,

LILRA2, LILRA3, LILRA4, LILRA5, LILRA6, LILRB1, LILRB3, LILRB4, LILRB5, and LAIR1.[6]

This high degree of specificity is crucial for a favorable safety profile, as it minimizes the

potential for unintended biological effects through interactions with other signaling pathways.
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JTX-8064, developed by Jounce Therapeutics, is another monoclonal antibody targeting

LILRB2 currently in clinical development.[5][9][10] Like IO-108, JTX-8064 is designed to block

the interaction of LILRB2 with its ligands to reprogram immunosuppressive macrophages and

enhance anti-tumor immunity.[9][10]

Feature IO-108 JTX-8064

Target LILRB2 (ILT4) LILRB2 (ILT4)

Modality Fully human IgG4 mAb Humanized IgG4 mAb

Binding Affinity (Kd) 2.10 nM
High affinity (specific Kd not

publicly available)

Selectivity

High specificity for LILRB2; no

cross-reactivity with other LILR

family members observed in

preclinical assays.[11][12]

Highly selective and potent

inhibitor of LILRB2.[13]

Clinical Stage Phase 1 (NCT05054348)[1]
Phase 1/2 (INNATE trial;

NCT04669899)[13]

Table 2: Comparison of IO-108 and JTX-8064.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize

IO-108, the following diagrams are provided.
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LILRB2 Signaling and IO-108 Mechanism of Action
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Caption: LILRB2 signaling and IO-108 mechanism.
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Experimental Workflow for IO-108 Selectivity Profiling
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Caption: Workflow for IO-108 selectivity profiling.

Experimental Protocols
While detailed, proprietary protocols are not publicly available, the following sections describe

the principles of the key assays used to characterize the selectivity and functional activity of IO-

108.
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Biolayer Interferometry (BLI) for Binding Kinetics
Biolayer interferometry is a label-free technology used to measure biomolecular interactions in

real-time.[14][15]

Principle: The assay measures changes in the interference pattern of white light reflected

from the surface of a biosensor tip as molecules bind and dissociate. This change is

proportional to the thickness of the molecular layer on the biosensor surface.

General Protocol:

Immobilization: Recombinant human LILRB2 protein is immobilized onto the surface of a

biosensor tip.

Baseline: The biosensor is dipped into a buffer-containing well to establish a stable

baseline.

Association: The biosensor is then moved to wells containing varying concentrations of IO-

108, and the binding (association) is monitored over time.

Dissociation: Subsequently, the biosensor is moved back to a buffer-only well to monitor

the dissociation of IO-108 from LILRB2.

Data Analysis: The association (ka) and dissociation (kd) rate constants are calculated

from the sensorgram data. The equilibrium dissociation constant (Kd) is then determined

by the ratio of kd/ka.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cross-Reactivity
ELISA is a plate-based assay technique designed for detecting and quantifying substances

such as peptides, proteins, antibodies, and hormones.

Principle: This assay uses antibodies to immobilize an antigen and a detecting antibody to

quantify the amount of antigen present.

General Protocol for Cross-Reactivity:
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Coating: Individual wells of a microplate are coated with purified recombinant proteins of

different LILR family members (LILRB2, LILRB1, LILRB3, etc.).

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-

specific binding.

Incubation with Primary Antibody: A solution of IO-108 is added to each well and incubated

to allow binding to the coated antigens.

Washing: The plate is washed to remove any unbound IO-108.

Incubation with Secondary Antibody: A secondary antibody that is conjugated to an

enzyme and recognizes the primary antibody (IO-108) is added.

Substrate Addition and Detection: A substrate for the enzyme is added, which produces a

detectable signal (e.g., a color change). The intensity of the signal is proportional to the

amount of IO-108 bound to the specific LILR family member.

Mixed Lymphocyte Reaction (MLR) for Functional
Activity
The mixed lymphocyte reaction is an in vitro assay that measures the proliferation of T cells in

response to stimulation by allogeneic cells.

Principle: This assay assesses the ability of IO-108 to overcome myeloid cell-mediated T cell

suppression.

General Protocol:

Cell Co-culture: Monocyte-derived macrophages or dendritic cells (stimulator cells) are co-

cultured with allogeneic CD4+ T cells (responder cells).

Treatment: The co-cultures are treated with IO-108, an isotype control antibody, or left

untreated. In some experiments, an anti-PD-1 antibody is also included to assess

synergistic effects.
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Incubation: The cells are incubated for a period of several days to allow for T cell

activation and proliferation.

Measurement of T Cell Activation: T cell activation is assessed by measuring the secretion

of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), in the culture

supernatant using ELISA or other cytokine detection methods. T cell proliferation can also

be measured using techniques like CFSE dilution assays.

Conclusion
The available preclinical data strongly indicate that IO-108 is a highly specific and high-affinity

monoclonal antibody targeting LILRB2. Its lack of cross-reactivity with other LILR family

members is a promising characteristic for minimizing off-target effects. Functional assays

demonstrate that by blocking the LILRB2 pathway, IO-108 can effectively reprogram myeloid

cells to an immunostimulatory phenotype, leading to enhanced T cell activation. The

comparison with JTX-8064 highlights that while both molecules target the same receptor,

further clinical data will be necessary to fully delineate their respective therapeutic profiles. The

experimental approaches outlined provide a robust framework for the continued evaluation of

IO-108's selectivity and functional efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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